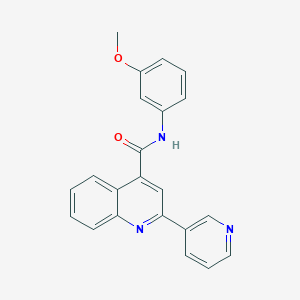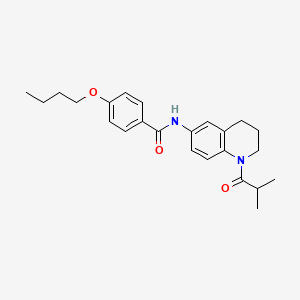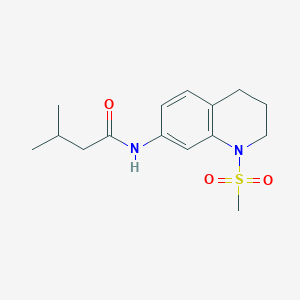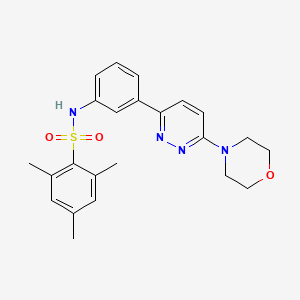![molecular formula C20H17FN4O2S B11261270 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B11261270.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various biological and chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea or thioamides.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Final Coupling with 3-Methoxybenzamide: The final step involves coupling the intermediate with 3-methoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, given its ability to interact with different molecular targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules, making it valuable in synthetic organic chemistry.
Wirkmechanismus
The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The triazole and thiazole rings in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core and exhibit comparable pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring and have been studied for their biological activities.
Uniqueness
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3-METHOXYBENZAMIDE is unique due to the specific arrangement of its functional groups, which can lead to distinct biological activities and interactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H17FN4O2S |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H17FN4O2S/c1-27-17-7-3-5-14(11-17)19(26)22-9-8-16-12-28-20-23-18(24-25(16)20)13-4-2-6-15(21)10-13/h2-7,10-12H,8-9H2,1H3,(H,22,26) |
InChI-Schlüssel |
MERRWKXSYYNKSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11261187.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11261199.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B11261223.png)
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B11261228.png)

![2-(pyridin-3-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B11261244.png)
![1-(2-methoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261248.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261251.png)
![ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261254.png)
![ethyl 3-[(4-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261255.png)


